Dodecylphosphocholine-d38

Description

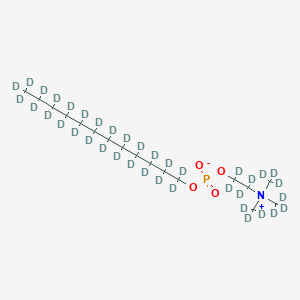

Structure

2D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHFVMDLPTZDOI-DHIOKLJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583852 | |

| Record name | (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130890-78-7 | |

| Record name | (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dodecylphosphocholine-d38: A Technical Guide for Researchers

An In-depth Whitepaper on a Key Deuterated Detergent for Membrane Protein Studies and Mass Spectrometry

Dodecylphosphocholine-d38 (DPC-d38) is a deuterated zwitterionic detergent crucial for the study of membrane proteins and as an internal standard in mass spectrometry. Its ability to form stable micelles in aqueous solutions provides a membrane-mimetic environment, enabling the solubilization and structural determination of integral membrane proteins, which are otherwise challenging to study in their native state. This technical guide provides a comprehensive overview of the core properties of DPC-d38, detailed experimental protocols for its application, and its role in research and drug development.

Core Properties and Quantitative Data

This compound is the deuterated form of Dodecylphosphocholine (DPC), where 38 hydrogen atoms have been replaced with deuterium. This isotopic labeling is particularly advantageous in proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, as it significantly reduces the background signal from the detergent, allowing for clearer observation of the protein of interest.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its use in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 130890-78-7 | [2][3] |

| Molecular Formula | C₁₇D₃₈NO₄P | [2][3] |

| Formula Weight | 389.7 g/mol | [2][3] |

| Isotopic Purity | ≥98% atom % D | [4] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃₈) | [2][5] |

| Appearance | Crystalline solid | [2][3] |

| Melting Point | 247-249 °C | [4] |

| Storage Temperature | -20°C | [2][5] |

| Stability | ≥ 4 years (at -20°C) | [2] |

Solubility and Micellar Properties

The solubility and micelle-forming characteristics of DPC-d38 are critical for its application in solubilizing membrane proteins.

| Property | Value | Reference(s) |

| Solubility in DMF | 16 mg/mL | [2][3] |

| Solubility in DMSO | 16 mg/mL | [2][3] |

| Solubility in Ethanol | 15 mg/mL | [2][3] |

| Solubility in PBS (pH 7.2) | 25 mg/mL | [2][3] |

| Critical Micelle Concentration (CMC) | Approximately 1.5 mM | [2][3] |

Applications in Research and Drug Development

The primary applications of this compound stem from its properties as a deuterated detergent and its structural similarity to phospholipids.

Structural Biology of Membrane Proteins

DPC-d38 is extensively used in solution NMR spectroscopy for the three-dimensional structure determination of membrane proteins and their fragments.[1] The small and uniform size of the DPC-d38 micelles results in a total complex size that is often amenable to solution NMR studies. The use of the deuterated form is critical for reducing solvent and detergent signals in ¹H-NMR experiments, thereby enhancing the signals from the protein itself.

Internal Standard for Mass Spectrometry

Due to its isotopic labeling, DPC-d38 serves as an excellent internal standard for the quantification of its non-deuterated counterpart, Dodecylphosphocholine, by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

Membrane Mimetics

DPC-d38 micelles provide a simplified and controllable model of the cell membrane. This allows for the study of protein-lipid interactions, the characterization of ion channels, and the investigation of the mechanisms of membrane-active peptides and drugs.[2][3] For instance, it has been used to characterize pore formation by the influenza M2 transmembrane domain.[2]

Amyloid Fibril Formation Studies

Research has shown that DPC micelles can induce the formation of amyloid fibrils from certain peptides, such as a fragment of the prion protein (PrP 110-136).[2][3] This provides a model system to study the molecular mechanisms of amyloidogenesis.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for its use in NMR sample preparation.

Protocol 1: Preparation of a DPC-d38 Stock Solution

A stock solution of DPC-d38 is the starting point for most applications.

Materials:

-

This compound powder

-

Solvent of choice (e.g., ethanol, DMSO, DMF, or an appropriate buffer)

-

Inert gas (e.g., argon or nitrogen)

-

Volumetric flask

-

Analytical balance

Methodology:

-

Accurately weigh the desired amount of DPC-d38 powder using an analytical balance.

-

Transfer the powder to a volumetric flask.

-

Add the chosen solvent to the flask.

-

Purge the solution with an inert gas to remove dissolved oxygen, which can interfere with certain experiments.[5]

-

Gently agitate the solution until the DPC-d38 is completely dissolved.

-

Store the stock solution at -20°C for long-term stability.

Protocol 2: Preparation of a Membrane Protein Sample for NMR Spectroscopy

This protocol describes the co-solubilization of a purified membrane protein with DPC-d38 for structural studies by solution NMR.[1][6]

Materials:

-

Lyophilized purified membrane protein

-

This compound (Perdeuterated)

-

Hexafluoro-isopropanol (HFIP)

-

NMR Buffer (e.g., 20 mM MES pH 6.0, 50 mM NaCl, 10% D₂O, 0.02% NaN₃)

-

Lyophilizer

-

Vortex mixer

-

Water bath sonicator

Methodology:

-

Co-solubilization in HFIP: Dissolve the lyophilized protein and DPC-d38 together in HFIP. A typical molar ratio of DPC to protein is in the range of 100:1 to 200:1. HFIP helps to disaggregate the protein and ensure a homogenous mixture with the detergent.[1]

-

First Lyophilization: Sonicate the HFIP solution for 10-15 minutes in a water bath sonicator. Subsequently, lyophilize the solution overnight or until a dry, oily residue is formed. This step is to completely remove the HFIP.

-

Rehydration and Second Lyophilization: Re-dissolve the residue in a small volume of high-purity water or a suitable buffer (e.g., 20 mM MES, pH 6.0). Lyophilize the sample again until it is completely dry.

-

Final Sample Preparation: Dissolve the final lyophilized powder, consisting of the protein and DPC-d38, in the desired NMR buffer (e.g., H₂O/D₂O 9:1) to the target protein concentration (e.g., 0.5 mM). The final concentration of DPC-d38 will typically be well above its CMC (e.g., 100-300 mM).[6]

-

Sample Transfer: Vortex the solution until all the solid material is dissolved and incubate for a short period (e.g., 15 minutes at 37°C) before transferring it to an NMR tube.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for the structural determination of a membrane protein using DPC-d38 and solution NMR spectroscopy.

Synthesis of this compound

The chemical synthesis of this compound is a specialized process that involves the use of deuterated starting materials. While detailed, step-by-step protocols are often proprietary or published in specialized chemical synthesis literature, the general approach involves the coupling of a deuterated dodecyl chain with a deuterated phosphocholine (B91661) headgroup. Due to the complexity of the synthesis and the need for specialized reagents, this compound is typically procured from commercial suppliers who specialize in isotopically labeled compounds.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals working with membrane proteins. Its unique properties as a deuterated detergent make it ideally suited for high-resolution structural studies by solution NMR spectroscopy. Furthermore, its role as an internal standard in mass spectrometry and as a membrane mimetic for functional assays underscores its versatility. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the effective application of this compound in advancing our understanding of membrane protein structure and function.

References

- 1. NMR as a Tool to Investigate Membrane Protein Structure, Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR spectroscopy and structure calculations [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. NMR structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dodecylphosphocholine-d38: Properties and Applications

Dodecylphosphocholine-d38 (DPC-d38) is a deuterated form of the zwitterionic detergent Dodecylphosphocholine (DPC). It is a critical tool for researchers and scientists, particularly in the fields of structural biology and drug development. Its ability to form stable micelles that mimic cell membranes makes it invaluable for the study of membrane proteins by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This guide provides an in-depth overview of the core chemical properties, experimental applications, and methodologies associated with DPC-d38.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its effective use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₇D₃₈NO₄P[3][4] |

| Formula Weight | 389.7 g/mol [3] |

| CAS Number | 130890-78-7[3] |

| Formal Name | 2-[[(dodecyl-d25-oxy)hydroxyphosphinyl]oxy]-N,N,N-tri(methyl-d3)-ethan-1,1,2,2-d4-aminium, inner salt[3][4] |

| Synonyms | n-Dodecylphosphocholine-d38[3][5] |

| Physical State | Crystalline Solid[3][6] |

| Purity | ≥98% to >99% deuterated forms (d1-d38)[3][6] |

| Melting Point | 247-249 °C[7] |

| Critical Micelle Concentration (CMC) | Approximately 1.5 mM[3][5] |

| Storage Temperature | -20°C[8][9] |

| Stability | ≥ 4 years[5][8] |

Solubility

The solubility of DPC-d38 in various solvents is a key consideration for the preparation of stock solutions.

| Solvent | Solubility |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 25 mg/mL[3][7] |

| Dimethylformamide (DMF) | 16 mg/mL[3][10] |

| Dimethyl Sulfoxide (DMSO) | 16 mg/mL[3][10] |

| Ethanol | 15 mg/mL[3][10] |

Applications in Research

This compound is a versatile tool with several key applications in scientific research:

-

Structural Biology of Membrane Proteins: DPC-d38 is widely used to solubilize and stabilize membrane proteins for structural determination by solution NMR spectroscopy.[1][3] The deuteration of the molecule is particularly advantageous in proton NMR experiments as it reduces the solvent signal, allowing for clearer observation of the protein's signals.[11]

-

Internal Standard: It serves as an internal standard for the quantification of its non-deuterated counterpart, dodecylphosphocholine, by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5][8]

-

Membrane Mimetics: The micelles formed by DPC-d38 provide a membrane-mimetic environment that is crucial for studying the structure, function, and dynamics of membrane-associated proteins and peptides.[3][5][8]

-

Drug Discovery: In drug development, DPC-d38 micelles are used to study the interactions between membrane protein targets and potential drug candidates.[2]

Experimental Protocols

The following are generalized protocols for the preparation of DPC-d38 micelles and the reconstitution of membrane proteins.

Protocol 1: Preparation of this compound (DPC-d38) Micelles

This protocol details the steps for preparing a stock solution of DPC-d38 micelles for use in NMR studies.

Materials:

-

This compound (DPC-d38) powder

-

High-purity water (e.g., Milli-Q)

-

Appropriate buffer (e.g., 20 mM sodium phosphate, pH 6.0-7.0)

-

Deuterium oxide (D₂O) for NMR lock signal

-

Analytical balance, vortex mixer, and volumetric flasks

Procedure:

-

Buffer Preparation: Prepare the desired buffer at the target pH. Ensure the buffer is made with high-purity water.

-

Weighing DPC-d38: Accurately weigh the necessary amount of DPC-d38 powder to achieve a final concentration significantly above the CMC (e.g., 150 mM). For 1 mL of 150 mM DPC-d38 (MW ≈ 389.7 g/mol ), this would be approximately 58.5 mg.

-

Dissolution: Transfer the weighed powder to a clean vial. Add the prepared buffer to the desired final volume.

-

Homogenization: Gently vortex the solution until the DPC-d38 powder is completely dissolved. The resulting solution should be clear. Avoid vigorous shaking to minimize foaming.[12]

-

D₂O Addition: For NMR samples, add D₂O to a final concentration of 5-10% (v/v) to provide a lock signal for the spectrometer.[12]

Protocol 2: Reconstitution of a Membrane Protein into DPC-d38 Micelles

This protocol describes a common method for incorporating a purified membrane protein into pre-formed DPC-d38 micelles for structural analysis.[11]

Materials:

-

Purified membrane protein (lyophilized or in solution)

-

Prepared DPC-d38 micelle stock solution

-

NMR buffer (e.g., 20 mM MES pH 6.0, 50 mM NaCl, 10% D₂O)[11]

Procedure:

-

Protein Preparation: If the protein is lyophilized, dissolve it in a minimal amount of the NMR buffer.

-

Co-solubilization (Alternative): For some proteins, co-dissolving the lyophilized protein and DPC-d38 in an organic solvent like hexafluoro-isopropanol (HFIP) can break up aggregates. The HFIP is then removed by lyophilization.[11]

-

Titration: Gradually add the DPC-d38 micelle stock solution to the protein solution while gently mixing. The final DPC-d38 concentration should remain well above the CMC.

-

Incubation: Allow the mixture to incubate for a period (e.g., 30 minutes to a few hours) at a suitable temperature (e.g., 4°C or room temperature) to ensure the protein correctly inserts into the micelles.[11][12]

-

Concentration: If needed, concentrate the sample to the desired final protein and DPC-d38 concentrations using a centrifugal filtration device with an appropriate molecular weight cutoff.

-

Final Sample Preparation: Transfer the final, clear, and homogeneous sample into an NMR tube for analysis.[11]

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and concepts related to the use of this compound.

Caption: Workflow for the preparation of DPC-d38 micelles.

Caption: Reconstitution of a membrane protein into DPC-d38 micelles.

Caption: Factors influencing the properties of DPC micelles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS 130890-78-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. This compound | CAS 130890-78-7 | Cayman Chemical | Biomol.de [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound - Cayman Chemical [bioscience.co.uk]

- 7. DODECYLPHOSPHORYLCHOLINE-D38 | 130890-78-7 [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. netascientific.com [netascientific.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Dodecylphosphocholine-d38: Structure, Properties, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dodecylphosphocholine-d38 (DPC-d38), a deuterated zwitterionic detergent indispensable for the structural and functional analysis of membrane proteins and for quantitative mass spectrometry-based lipidomics. This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its application in Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Properties of this compound

This compound is the deuterated analog of Dodecylphosphocholine (DPC), where all 38 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various biophysical and analytical techniques.

Structure and Formula

The chemical structure of this compound consists of a hydrophilic phosphocholine (B91661) headgroup and a perdeuterated 12-carbon hydrophobic alkyl chain.

Chemical Formula: C₁₇D₃₈NO₄P

Synonyms: n-Dodecylphosphocholine-d38, Perdeuterododecylphosphocholine

Molecular Structure:

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 389.70 g/mol | [1][2][3][4] |

| CAS Number | 130890-78-7 | [5][6][7][8] |

| Appearance | White to off-white crystalline solid | [1][9][10] |

| Isotopic Purity | ≥98% to ≥99% deuterated forms (d₁-d₃₈) | [2][6][7] |

| Solubility | - DMF: ~16 mg/mL- DMSO: ~16 mg/mL- Ethanol: ~15 mg/mL- PBS (pH 7.2): ~25 mg/mL | [1][5][6][9] |

| Critical Micelle Concentration (CMC) of non-deuterated DPC | Approximately 1.1 - 1.5 mM in aqueous solution | [6][9][11][12] |

Applications in Membrane Protein Structural Biology

DPC-d38 is extensively used to create membrane-mimetic environments for the structural and functional characterization of membrane proteins, particularly using NMR spectroscopy.[1][6] The use of the deuterated form is advantageous as it minimizes solvent-derived signals in ¹H-NMR spectra, thereby enhancing the signals from the protein of interest.

Experimental Protocol: Reconstitution of a G-Protein Coupled Receptor (GPCR) in DPC-d38 Micelles for NMR Studies

This protocol outlines the steps for reconstituting a purified GPCR into DPC-d38 micelles for subsequent NMR analysis.

Materials:

-

Purified GPCR of interest

-

This compound (DPC-d38) powder

-

NMR buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

-

Deuterium oxide (D₂O)

-

Dialysis tubing or centrifugal concentrators

Procedure:

-

DPC-d38 Stock Solution Preparation:

-

Calculate the required amount of DPC-d38 to prepare a stock solution at a concentration well above the CMC (e.g., 100 mM).

-

Dissolve the DPC-d38 powder in the NMR buffer.

-

Gently vortex or sonicate until the solution is clear.

-

-

GPCR Preparation:

-

The purified GPCR is typically stored in a buffer containing a different detergent used for purification. This detergent needs to be exchanged for DPC-d38.

-

-

Detergent Exchange and Reconstitution:

-

Add the DPC-d38 stock solution to the purified GPCR solution to a final DPC-d38 concentration that is optimal for NMR studies (typically 50-150 mM).

-

The mixture is gently agitated for several hours at a controlled temperature (e.g., 4°C) to allow for the exchange of the initial detergent with DPC-d38 and the formation of GPCR-containing micelles.

-

-

Removal of Original Detergent:

-

Dialyze the mixture against the NMR buffer containing the same concentration of DPC-d38 to remove the original detergent.

-

Alternatively, use centrifugal concentrators to exchange the buffer and remove the original detergent.

-

-

Sample Concentration and Final Preparation:

-

Concentrate the reconstituted GPCR-DPC-d38 sample to the desired concentration for NMR spectroscopy (typically 0.1-1 mM).

-

Add D₂O to a final concentration of 5-10% (v/v) for the NMR lock signal.

-

Transfer the final sample to an NMR tube.

-

Experimental Workflow: Investigating Ligand Binding to a GPCR using NMR

The following diagram illustrates a typical workflow for studying the interaction of a ligand with a GPCR reconstituted in DPC-d38 micelles using NMR spectroscopy.

Application as an Internal Standard in LC-MS

DPC-d38 serves as an excellent internal standard for the quantification of its non-deuterated counterpart and other related phospholipids (B1166683) in complex biological samples using LC-MS.[1][6] Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response, while its mass difference allows for its distinct detection.

Experimental Protocol: Quantification of Dodecylphosphocholine in a Biological Sample using DPC-d38 as an Internal Standard

This protocol provides a step-by-step guide for the use of DPC-d38 as an internal standard in an LC-MS-based lipidomics workflow.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

This compound (DPC-d38) stock solution of known concentration

-

Extraction solvent (e.g., methanol, chloroform, or methyl-tert-butyl ether)

-

LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer coupled to a liquid chromatograph)

Procedure:

-

Sample Preparation and Spiking:

-

To a known volume or weight of the biological sample, add a precise volume of the DPC-d38 internal standard stock solution.

-

-

Lipid Extraction:

-

Perform a lipid extraction using a standard protocol (e.g., Folch or Bligh-Dyer extraction).

-

The organic phase containing the lipids (including the analyte and the internal standard) is collected.

-

-

Sample Evaporation and Reconstitution:

-

The organic extract is dried under a stream of nitrogen.

-

The dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase.

-

-

LC-MS Analysis:

-

Inject the reconstituted sample into the LC-MS system.

-

Separate the lipids using a suitable chromatography column and gradient.

-

Detect the analyte (DPC) and the internal standard (DPC-d38) using selected reaction monitoring (SRM) or by extracting the exact masses from full-scan data.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the non-deuterated DPC and a constant concentration of the DPC-d38 internal standard.

-

Logical Workflow: Quantitative Lipidomics using a Deuterated Internal Standard

The following diagram illustrates the logical workflow for quantitative lipidomics using a deuterated internal standard like DPC-d38.

Signaling Pathway Context: GPCR Activation of the Gαi Pathway

DPC and its deuterated analog are frequently used to study G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that play crucial roles in cell signaling. The diagram below illustrates a simplified signaling pathway initiated by the activation of a GPCR that couples to an inhibitory G-protein (Gαi). The structural and dynamic studies of such GPCRs in DPC-d38 micelles provide critical insights into the molecular mechanisms of ligand binding and receptor activation, which are the initial steps in this cascade.

This guide provides a foundational understanding of this compound and its critical role in modern biochemical and pharmaceutical research. The detailed protocols and workflows are intended to serve as a practical resource for scientists and researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dodecylphosphocholine (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-2274-0.5 [isotope.com]

- 3. Dodecylphosphocholine (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Dodecylphosphorylcholine-d38 | C17H38NO4P | CID 16213295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 130890-78-7 | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound - Cayman Chemical [bioscience.co.uk]

- 8. Dodecylphosphocholine (D38, 98%) | LGC Standards [lgcstandards.com]

- 9. DODECYLPHOSPHORYLCHOLINE-D38 | 130890-78-7 [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Dodecylphosphocholine-d38 (CAS No. 130890-78-7): A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Applications and Methodologies of Deuterated Dodecylphosphocholine.

Dodecylphosphocholine-d38 (DPC-d38) is a deuterated analog of the zwitterionic detergent Dodecylphosphocholine (DPC). Its unique properties make it an invaluable tool in structural biology and analytical chemistry, particularly in the study of membrane proteins and as an internal standard for mass spectrometry. This technical guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols involving DPC-d38.

Core Properties and Quantitative Data

DPC-d38 is distinguished by the substitution of 38 hydrogen atoms with deuterium. This isotopic labeling renders it nearly "invisible" in proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, thereby minimizing interference from the detergent and enhancing the signal from the protein of interest.[1] Its physicochemical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 130890-78-7[2][3][4][5][6] |

| Formal Name | 2-[[(dodecyl-d25-oxy)hydroxyphosphinyl]oxy]-N,N,N-tri(methyl-d3)-ethan-1,1,2,2-d4-aminium, inner salt[2][6] |

| Synonyms | n-Dodecylphosphocholine-d38, Dodecylphosphorylcholine-d38[2][3][4] |

| Molecular Formula | C₁₇D₃₈NO₄P[2] |

| Physicochemical Properties | Value |

| Molecular Weight | 389.7 g/mol [2][4][5] |

| Purity | ≥98%[5] |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d38)[2][4] |

| Appearance | Crystalline solid[2][4] |

| Storage Temperature | -20°C[2][4][6] |

| Stability | ≥ 4 years[2][4] |

| Solubility | Concentration |

| PBS (pH 7.2) | 25 mg/mL[2][6] |

| Dimethylformamide (DMF) | 16 mg/mL[2][6] |

| Dimethyl sulfoxide (B87167) (DMSO) | 16 mg/mL[2][6] |

| Ethanol | 15 mg/mL[2][6] |

Key Applications in Research and Drug Development

The primary applications of DPC-d38 stem from its properties as a deuterated detergent.

1. Structural Biology of Membrane Proteins via NMR Spectroscopy: DPC is widely used to create membrane-mimetic micelles that solubilize and stabilize membrane proteins for structural determination by solution NMR.[1] The use of the deuterated form, DPC-d38, is crucial for reducing the overwhelming proton signals from the detergent, which would otherwise obscure the signals from the much lower concentration of the protein.[1] This allows for the detailed structural and dynamic analysis of membrane proteins and their interactions with other molecules.

2. Internal Standard for Mass Spectrometry: DPC-d38 serves as an excellent internal standard for the quantification of its non-deuterated counterpart, dodecylphosphocholine, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][4][6] As a stable isotope-labeled standard, it exhibits nearly identical chemical and physical properties to the analyte, ensuring similar extraction, derivatization, and ionization efficiencies. This co-elution allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocols

Protocol 1: Reconstitution of a Membrane Protein in DPC-d38 Micelles for NMR Spectroscopy

This protocol describes a common method for reconstituting a purified membrane protein into DPC-d38 micelles.

Materials:

-

Lyophilized purified membrane protein

-

This compound (DPC-d38) powder

-

Hexafluoro-isopropanol (HFIP)

-

NMR Buffer (e.g., 20 mM MES pH 6.0, 50 mM NaCl, 10% D₂O, 0.02% NaN₃)

-

Lyophilizer

-

Vortex mixer

-

Water bath sonicator

Methodology:

-

Co-solubilization in HFIP: Dissolve the lyophilized protein and DPC-d38 together in HFIP. A typical molar ratio of DPC-d38 to protein is between 100:1 and 200:1. The use of HFIP helps to disaggregate the protein and ensure a homogenous mixture with the detergent.[7]

-

First Lyophilization: Sonicate the HFIP solution for 10-15 minutes. Subsequently, lyophilize the solution overnight or until a dry, oily residue remains. This step is to remove the HFIP.[7]

-

Rehydration: Redissolve the residue in a small volume of water or a suitable buffer (e.g., 20 mM MES, pH 6.0).[7]

-

Second Lyophilization: Lyophilize the sample again to complete dryness to ensure all residual solvent is removed.[7]

-

Final Sample Preparation: Dissolve the final lyophilized powder in the desired NMR buffer to the target protein concentration (typically 0.5-1.0 mM). Gently vortex until the solution is clear.[7]

-

Incubation and Transfer: Incubate the sample at a suitable temperature for the protein's stability (e.g., 37°C) for 15-30 minutes to ensure complete micelle formation and protein incorporation. Transfer the final, clear solution to an appropriate NMR tube.[7]

-

Quality Control: Acquire a preliminary 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum to assess the quality of the sample. A well-prepared sample should exhibit sharp and well-dispersed peaks.[2]

Protocol 2: Use of this compound as an Internal Standard in LC-MS

This protocol provides a general workflow for using DPC-d38 as an internal standard for the quantification of dodecylphosphocholine.

Materials:

-

Sample containing the analyte (dodecylphosphocholine)

-

This compound (DPC-d38) stock solution of known concentration

-

Solvents for extraction (e.g., methanol, water)

-

Centrifuge

-

LC-MS system

Methodology:

-

Sample Preparation: To a known volume or weight of the sample, add a precise amount of the DPC-d38 internal standard stock solution.

-

Extraction: Perform the extraction of the analyte and internal standard from the sample matrix using an appropriate solvent system (e.g., 9:1 methanol:water with 0.1% acetic acid).[8]

-

Homogenization and Centrifugation: Agitate the sample to ensure thorough mixing and extraction. Centrifuge the sample to pellet any solid debris.[8]

-

Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean vial for LC-MS analysis.[8]

-

LC-MS Analysis: Inject the sample into the LC-MS system. The analyte and the internal standard will co-elute.

-

Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of standards. Use this calibration curve to determine the concentration of the analyte in the unknown sample.

Visualizations: Workflows and Logical Relationships

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. NMR Studies in Dodecylphosphocholine of a Fragment Containing the Seventh Transmembrane Helix of a G-Protein-Coupled Receptor from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Structure Determination of Membrane Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. lcms.cz [lcms.cz]

Navigating the Nanoscale: A Technical Guide to the Critical Micelle Concentration of Dodecylphosphocholine-d38

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core properties of deuterated Dodecylphosphocholine (DPC-d38), with a specific focus on its critical micelle concentration (CMC). DPC-d38 is a crucial zwitterionic detergent in the fields of structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy, and in the formulation of drug delivery systems. Its deuteration makes it invaluable for reducing solvent background signals in proton NMR experiments, allowing for clearer structural elucidation of membrane proteins. Understanding and precisely determining its CMC is fundamental to the successful application of this membrane-mimetic agent.

Core Properties and Critical Micelle Concentration of DPC-d38

Dodecylphosphocholine is an amphipathic molecule composed of a hydrophilic phosphocholine (B91661) headgroup and a 12-carbon hydrophobic alkyl chain. This structure enables it to self-assemble in aqueous solutions. Above a specific concentration, known as the critical micelle concentration (CMC), individual DPC molecules (monomers) aggregate to form micelles. These micelles create a membrane-like environment that can solubilize and stabilize membrane proteins, often preserving their native conformation.

While direct CMC values for the fully deuterated DPC-d38 are not as commonly cited as its non-deuterated counterpart, the isotopic substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the physicochemical properties that govern micelle formation. Therefore, the CMC of DPC-d38 is considered to be virtually identical to that of DPC. The established CMC for DPC generally falls within the range of 1.1 to 1.5 millimolar (mM) in aqueous solutions. For practical purposes, a value of approximately 1.5 mM is frequently used as a reference.

It is crucial to recognize that the CMC is not an absolute constant but is influenced by experimental conditions such as temperature, pH, ionic strength, and the presence of other solutes in the buffer.

Quantitative Data Summary

| Property | Value | Experimental Conditions | Method of Determination |

| Critical Micelle Concentration (CMC) | ~1.5 mM | In aqueous solution at 25°C, 50 mM NaCl | Fluorescence Spectroscopy, Surface Tensiometry |

| Molecular Weight | 389.70 g/mol | - | Mass Spectrometry |

| Aggregation Number | 44 - 71 monomers/micelle | Dependent on DPC concentration and temperature | Light Scattering, NMR |

Experimental Protocols for CMC Determination

The determination of the CMC is a critical step in ensuring the proper use of DPC-d38 for applications like membrane protein reconstitution. Two common and reliable methods for determining the CMC of surfactants are detailed below.

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This highly sensitive method relies on the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.

Principle: Pyrene is hydrophobic and preferentially partitions into the nonpolar core of micelles. In an aqueous environment (below the CMC), the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in its fluorescence emission spectrum is high. Upon micelle formation, pyrene moves into the hydrophobic micellar core, leading to a significant decrease in the I₁/I₃ ratio. The CMC is identified as the inflection point in a plot of the I₁/I₃ ratio against the surfactant concentration.

Detailed Methodology:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of DPC-d38 in the desired experimental buffer.

-

Prepare a stock solution of pyrene in a volatile organic solvent like ethanol (B145695) or acetone (B3395972) (e.g., 0.2 mM).

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions with varying concentrations of DPC-d38, spanning a range below and above the expected CMC (e.g., 0.1 mM to 5 mM).

-

To each DPC-d38 solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar to low micromolar range. Ensure the final concentration of the organic solvent is minimal (e.g., < 0.1% v/v) to avoid influencing the CMC.

-

-

Fluorescence Measurement:

-

Equilibrate the samples at the desired temperature.

-

Using a spectrofluorometer, excite the pyrene at a wavelength of approximately 334 nm.

-

Record the emission spectrum from 350 nm to 450 nm.

-

Measure the fluorescence intensities of the first vibronic peak (I₁) at approximately 372 nm and the third vibronic peak (I₃) at approximately 383 nm.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each DPC-d38 concentration.

-

Plot the I₁/I₃ ratio as a function of the DPC-d38 concentration.

-

The resulting plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann sigmoidal equation.

-

Surface Tensiometry

This classic method measures the surface tension of a liquid, which is altered by the presence of surfactants.

Principle: Surfactant monomers adsorb at the air-water interface, which reduces the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached, any additional surfactant molecules form micelles in the bulk solution rather than accumulating at the interface. Consequently, the surface tension remains relatively constant above the CMC.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a series of solutions of DPC-d38 in the desired buffer, covering a range of concentrations below and above the anticipated CMC.

-

-

Measurement:

-

Use a tensiometer, employing either the du Noüy ring or Wilhelmy plate method, to measure the surface tension of each solution.

-

Ensure the platinum ring or plate is thoroughly cleaned between measurements.

-

Maintain a constant temperature throughout the experiment, as surface tension is temperature-dependent.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the DPC-d38 concentration (log C).

-

The resulting graph will typically show two linear regions with different slopes. The first region, at lower concentrations, will have a steep negative slope. The second region, above the CMC, will have a slope close to zero.

-

The CMC is determined by the intersection point of the two extrapolated linear fits of these regions.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Application in Membrane Protein Structural Studies

A primary application of DPC-d38 is in the solubilization and structural analysis of membrane proteins by solution NMR spectroscopy. The following workflow outlines the key steps for reconstituting a membrane protein into DPC-d38 micelles for such studies.

This guide provides a foundational understanding of the critical micelle concentration of Dodecylphosphocholine-d38 and the experimental approaches to its determination. A thorough grasp of these principles and methodologies is paramount for the successful use of DPC-d38 in advanced research and development applications.

An In-depth Technical Guide to Dodecylphosphocholine-d38: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dodecylphosphocholine-d38 (DPC-d38), a deuterated zwitterionic detergent indispensable for the structural and functional analysis of membrane proteins, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based applications. This document details its physicochemical properties in comparison to its non-deuterated analog, outlines key experimental protocols, and presents visual workflows to facilitate its application in research and drug development.

Core Properties: this compound vs. Dodecylphosphocholine

DPC-d38 is the deuterated form of Dodecylphosphocholine (DPC), where the 38 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in specific analytical techniques, while its fundamental physicochemical properties remain comparable to the non-deuterated form.

Molecular and Physical Characteristics

The key quantitative data for both DPC-d38 and DPC are summarized in the tables below for easy comparison.

Table 1: Molecular Properties

| Property | This compound (DPC-d38) | Dodecylphosphocholine (DPC) |

| Molecular Formula | C₁₇D₃₈NO₄P[1][2] | C₁₇H₃₈NO₄P[3][4][5][6] |

| Molecular Weight | 389.70 g/mol [7][8] | 351.47 g/mol [4][5] |

| Physical Form | Crystalline solid[1] | Crystalline solid |

| Purity | ≥99% deuterated forms[1] | >95% |

Table 2: Physicochemical Properties

| Property | This compound (DPC-d38) | Dodecylphosphocholine (DPC) |

| Melting Point | 247-249 °C | Not specified |

| Critical Micelle Concentration (CMC) | Not specified, but expected to be similar to DPC | 1.1 - 1.5 mM in aqueous solution |

| Aggregation Number | Not specified, but expected to be similar to DPC | ~50-70 monomers/micelle |

| Micelle Molecular Weight | Not specified, but expected to be similar to DPC | ~17.5 - 24.6 kDa |

Solubility

DPC-d38 exhibits solubility in a range of solvents, which is crucial for its application in various experimental setups.

Table 3: Solubility of this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | 16 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | 16 mg/mL |

| Ethanol | 15 mg/mL |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 25 mg/mL |

Key Applications and Experimental Protocols

The primary applications of DPC-d38 stem from its utility as a membrane mimetic in NMR spectroscopy and as an internal standard in mass spectrometry.

Membrane Protein Solubilization and Reconstitution for NMR Studies

DPC is a detergent of choice for solubilizing and stabilizing membrane proteins for structural studies by NMR. The deuterated form, DPC-d38, is particularly useful in proton NMR experiments as it reduces the background signal from the detergent, allowing for clearer observation of the protein signals.

This protocol provides a general framework for the solubilization of a target membrane protein from isolated cell membranes.

-

Membrane Preparation : Isolate cell membranes containing the overexpressed protein of interest using standard cell lysis and ultracentrifugation techniques.

-

Buffer Preparation : Prepare a suitable solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) and add a protease inhibitor cocktail.

-

Detergent Stock Solution : Prepare a 10% (w/v) stock solution of DPC or DPC-d38 in the solubilization buffer.

-

Optimal Concentration Screening :

-

Resuspend the membrane pellet in the solubilization buffer to a protein concentration of 5-10 mg/mL.

-

Create a series of DPC concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v) in separate tubes.

-

Add an equal volume of each DPC solution to the membrane suspension.

-

Incubate with gentle agitation for 1-4 hours at 4°C.

-

Centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the optimal DPC concentration for solubilization.

-

-

Large-Scale Solubilization :

-

Resuspend the membrane pellet in the solubilization buffer to a protein concentration of 10-20 mg/mL.

-

Add the 10% DPC stock solution to the empirically determined optimal final concentration.

-

Incubate with gentle stirring for 2-4 hours at 4°C.

-

Clarify the mixture by centrifuging at 100,000 x g for 1 hour at 4°C. The supernatant now contains the solubilized protein-DPC micelle complexes and is ready for subsequent purification steps.[3]

-

Caption: Workflow for membrane protein solubilization using DPC.

This protocol is adapted from methods used for preparing highly concentrated and stable samples of membrane proteins for structural analysis by NMR.[5][7]

-

Co-solubilization in HFIP :

-

Dissolve the lyophilized, purified membrane protein and DPC-d38 together in hexafluoro-isopropanol (HFIP). A molar ratio of DPC-d38 to protein of 100:1 to 200:1 is a common starting point. HFIP helps to disaggregate the protein and ensure a homogenous mixture.

-

-

First Lyophilization :

-

Sonicate the HFIP solution for 10-15 minutes.

-

Lyophilize the solution overnight or until a dry, oily residue is formed. This step removes the HFIP.

-

-

Rehydration and Second Lyophilization :

-

Redissolve the residue in a small volume of aqueous buffer (e.g., 20 mM MES, pH 6.0).

-

Lyophilize the sample again to complete dryness to remove all residual water and any remaining traces of HFIP.

-

-

Final Sample Preparation :

-

Dissolve the final lyophilized powder in the desired NMR buffer (e.g., 90% H₂O / 10% D₂O, 20 mM MES pH 6.0, 50 mM NaCl) to the target protein concentration (typically 0.5-1.0 mM).

-

Vortex gently until the solution is clear.

-

Transfer the sample to a suitable NMR tube (e.g., a Shigemi tube for concentrated samples).

-

Caption: Protocol for preparing a membrane protein-DPC-d38 sample for NMR.

DPC-d38 as an Internal Standard in LC-MS

DPC-d38 is an ideal internal standard for the quantification of DPC by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.

This protocol provides a general workflow for the use of DPC-d38 as an internal standard.

-

Preparation of Standard Solutions :

-

Prepare a stock solution of DPC-d38 of a known concentration in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards of DPC at known concentrations in the same solvent.

-

Spike each calibration standard with a fixed concentration of the DPC-d38 internal standard.

-

-

Sample Preparation :

-

To the unknown sample, add the same fixed concentration of the DPC-d38 internal standard as used in the calibration standards.

-

Perform any necessary sample extraction or clean-up steps.

-

-

LC-MS Analysis :

-

Inject the prepared standards and samples onto an appropriate LC column (e.g., a C18 column) for separation.

-

The mobile phase will typically consist of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

-

Detect the ions corresponding to DPC and DPC-d38 using the mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

-

Data Analysis :

-

For each calibration standard, calculate the ratio of the peak area of DPC to the peak area of DPC-d38.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of DPC.

-

Calculate the peak area ratio for the unknown sample and determine its DPC concentration using the calibration curve.

-

Caption: Workflow for DPC quantification using DPC-d38 as an internal standard.

Conclusion

This compound is a powerful tool for researchers in structural biology and drug development. Its ability to form stable micelles that mimic a lipid bilayer makes it an excellent choice for the solubilization and structural determination of membrane proteins by NMR, while its isotopic labeling provides the accuracy required for quantitative mass spectrometry. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of DPC-d38 in a variety of research contexts. As with any experimental system, empirical optimization is key to achieving the best results for a specific protein or analytical method.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. NMR Studies in Dodecylphosphocholine of a Fragment Containing the Seventh Transmembrane Helix of a G-Protein-Coupled Receptor from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. NMR spectroscopy and structure calculations [bio-protocol.org]

Synthesis of Deuterated Dodecylphosphocholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of deuterated dodecylphosphocholine (B1670865) (DPC), a critical non-ionic detergent for the structural and functional analysis of membrane proteins by nuclear magnetic resonance (NMR) spectroscopy and other biophysical techniques. The use of deuterated DPC, particularly perdeuterated DPC (DPC-d38), is essential for reducing the solvent and detergent background signals in proton NMR experiments, thereby enhancing the signal-to-noise ratio of the protein of interest.

This document outlines a feasible synthetic pathway, detailed experimental protocols, and methods for the characterization of the final product. The information presented is curated from established chemical principles and analogous synthetic procedures for phospholipids.

Synthetic Strategy

The synthesis of deuterated dodecylphosphocholine can be achieved through a two-step process, starting from commercially available deuterated precursors. The general strategy involves the phosphorylation of deuterated 1-dodecanol (B7769020) to form a reactive phosphorodichloridate intermediate, followed by coupling with a deuterated choline (B1196258) derivative.

The proposed synthetic route is as follows:

-

Synthesis of Deuterated Dodecyl Phosphorodichloridate: Reaction of deuterated 1-dodecanol (1-dodecanol-d25) with phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534).

-

Synthesis of Deuterated Dodecylphosphocholine: Coupling of the deuterated dodecyl phosphorodichloridate intermediate with a deuterated choline derivative, such as choline-d13 tosylate. Subsequent hydrolysis of the remaining P-Cl bond and purification yields the final product.

The overall synthetic workflow is depicted in the following diagram:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Deuterium (B1214612) Incorporation | CAS Number |

| 1-Dodecanol-d25 | C₁₂HD₂₅O | 211.49 | ≥98% | 160776-83-0 |

| Choline-d9 chloride | C₅H₅D₉ClNO | 148.71 | ≥98% | 67039-41-6 |

| Choline-d13 chloride | C₅HD₁₃ClNO | 152.73 | ≥98% | 347841-41-2 |

| This compound | C₁₇D₃₈NO₄P | 389.70 | Theoretical | 130890-78-7 |

Experimental Protocols

Synthesis of Dodecyl-d25 Phosphorodichloridate (Intermediate 1)

This protocol describes the phosphorylation of 1-dodecanol-d25 using phosphorus oxychloride.

Materials:

-

1-Dodecanol-d25 (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (1.5 equivalents)

-

Anhydrous pyridine (2 equivalents)

-

Anhydrous diethyl ether or dichloromethane

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is placed under an inert atmosphere (Argon or Nitrogen).

-

Anhydrous pyridine is dissolved in anhydrous diethyl ether in the flask and cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

A solution of 1-dodecanol-d25 in anhydrous diethyl ether is then added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The precipitated pyridinium (B92312) hydrochloride is removed by filtration under an inert atmosphere.

-

The filtrate is concentrated under reduced pressure to yield the crude dodecyl-d25 phosphorodichloridate. This intermediate is highly moisture-sensitive and is typically used in the next step without further purification.

Synthesis of this compound (Final Product)

This protocol describes the coupling of the phosphorodichloridate intermediate with a deuterated choline derivative. For simplicity, commercially available choline-d9 or choline-d13 chloride can be used and converted to the tosylate salt for better solubility in organic solvents. Alternatively, direct reaction with the chloride salt in the presence of a suitable base can be attempted. This protocol will outline the reaction with choline tosylate.

Materials:

-

Crude Dodecyl-d25 phosphorodichloridate (from Step 3.1) (1 equivalent)

-

Choline-d13 tosylate (1.1 equivalents)

-

Anhydrous pyridine or triethylamine (2 equivalents)

-

Anhydrous acetonitrile (B52724) or chloroform

-

Water

-

Silica (B1680970) gel for column chromatography

-

Chloroform, methanol, and water for chromatography elution

Procedure:

-

The crude dodecyl-d25 phosphorodichloridate is dissolved in anhydrous acetonitrile in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

-

A solution of choline-d13 tosylate and anhydrous pyridine in anhydrous acetonitrile is added dropwise to the phosphorodichloridate solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 24-48 hours and monitored by TLC.

-

After the reaction is complete, a small amount of water is added to hydrolyze any remaining P-Cl bonds. The mixture is stirred for an additional 1-2 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in a minimal amount of chloroform/methanol and purified by silica gel column chromatography.

-

The column is typically eluted with a gradient of chloroform, methanol, and water (e.g., starting from 65:25:4 v/v/v).

-

Fractions containing the desired product are identified by TLC, pooled, and the solvent is removed under reduced pressure.

-

The final product, this compound, is obtained as a white solid and should be stored under desiccated conditions.

Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.

Table of Characterization Techniques:

| Technique | Purpose | Expected Observations |

| ¹H NMR | To confirm the absence of protons in the deuterated positions. | Signals corresponding to the dodecyl chain and choline headgroup protons should be significantly reduced or absent. Residual proton signals can be used to calculate isotopic purity. |

| ²H NMR | To directly observe the deuterium nuclei and confirm their positions. | Signals corresponding to the various deuterated positions on the dodecyl chain and choline headgroup should be observed. |

| ³¹P NMR | To confirm the formation of the phosphate (B84403) ester linkage. | A single peak in the characteristic chemical shift range for phosphocholine (B91661) esters. |

| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight and isotopic distribution. | The molecular ion peak should correspond to the calculated mass of this compound. The isotopic distribution will confirm the high level of deuteration. |

Signaling Pathways and Logical Relationships

The synthesis of deuterated dodecylphosphocholine does not directly involve biological signaling pathways. However, the logical relationship between the key steps and reagents is crucial for a successful synthesis. The following diagram illustrates these relationships.

This technical guide provides a foundational framework for the synthesis of deuterated dodecylphosphocholine. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources. Careful handling of moisture-sensitive reagents and rigorous purification and characterization are paramount to obtaining a high-quality final product suitable for demanding applications in structural biology and drug development.

Solubility Profile of Dodecylphosphocholine-d38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dodecylphosphocholine-d38 (DPC-d38), a deuterated detergent crucial for the structural analysis of membrane proteins by nuclear magnetic resonance (NMR) spectroscopy and as an internal standard for quantification by mass spectrometry.[1][2][3][4] Understanding its solubility in various solvents is paramount for the preparation of stock solutions and the design of robust experimental workflows.

Quantitative Solubility Data

This compound is supplied as a crystalline solid.[1][2][3] Its solubility has been determined in several common laboratory solvents, providing a basis for its application in diverse experimental settings. The following table summarizes the available quantitative solubility data.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 16 mg/mL[1][2][3][4][5] |

| Dimethyl sulfoxide (B87167) (DMSO) | 16 mg/mL[1][2][3][5] |

| Ethanol | 15 mg/mL[1][2][3][5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 25 mg/mL[2][3] |

Experimental Protocols

The preparation of a stock solution of this compound is a critical first step in many experimental procedures. The following protocol outlines a generalized method for dissolving DPC-d38.

Objective: To prepare a homogenous stock solution of this compound in a solvent of choice.

Materials:

-

This compound (crystalline solid)

-

Solvent of choice (e.g., Ethanol, DMSO, DMF)

-

Inert gas (e.g., nitrogen or argon)

-

Appropriate laboratory glassware (e.g., vial, volumetric flask)

-

Pipettes

-

Balance

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound crystalline solid using an analytical balance.

-

Solvent Addition: Transfer the weighed DPC-d38 to a suitable vial or flask. Add the desired volume of the chosen solvent.

-

Inert Gas Purge: To prevent oxidation and degradation, the solvent should be purged with an inert gas, such as nitrogen or argon, before and after the addition of the solute.[1]

-

Dissolution: Agitate the mixture to facilitate dissolution. If necessary, gentle warming or sonication can be applied, particularly for solvents like DMSO where it may be required to achieve the reported solubility.[6]

-

Storage: Once fully dissolved, the stock solution should be stored under appropriate conditions, typically at -20°C for long-term stability.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for preparing a stock solution of this compound.

Caption: Workflow for DPC-d38 Stock Solution Preparation.

References

Physical Properties of Dodecylphosphocholine-d38 Micelles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dodecylphosphocholine-d38 (DPC-d38) micelles, a deuterated detergent crucial for the structural and functional analysis of membrane proteins, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. This document summarizes key quantitative data, details the experimental protocols for their determination, and presents visual workflows to aid in experimental design and interpretation.

Core Physical Properties of DPC-d38 Micelles

Dodecylphosphocholine (DPC) is a zwitterionic detergent that self-assembles into micelles in aqueous solutions above its critical micelle concentration (CMC). The deuterated form, DPC-d38, is particularly valuable in proton NMR studies as it minimizes the solvent and detergent background signals, allowing for clearer observation of the protein of interest. While the physical properties of DPC and DPC-d38 are often considered interchangeable, it is important to note that isotopic substitution can subtly influence these parameters. The following tables summarize the key physical properties of DPC micelles, with specific notations for DPC-d38 where available.

Table 1: Critical Micelle Concentration (CMC) of Dodecylphosphocholine

The CMC is the concentration at which DPC monomers begin to form micelles. It is a critical parameter for ensuring complete protein solubilization and for designing biophysical assays. The CMC is influenced by factors such as temperature, pH, and ionic strength.

| Parameter | Value | Experimental Conditions |

| Critical Micelle Concentration (CMC) | ~1.1 - 1.5 mM | In pure water or low ionic strength buffers at ~25°C.[1] |

| Approximately 1.5 mM | Commonly cited value for DPC and used for DPC-d38.[2][3][4][5] |

Table 2: Structural Properties of Dodecylphosphocholine Micelles

The size, shape, and aggregation number of DPC micelles are crucial for understanding the environment of a solubilized membrane protein and for interpreting data from structural biology techniques.

| Parameter | Value | Method of Determination |

| Aggregation Number (Nagg) | 50 - 90 | General range cited in literature. |

| 57 ± 5 | Small-Angle Neutron Scattering (SANS) for non-deuterated DPC at 10 mM. | |

| Hydrodynamic Radius (Rh) | ~2 nm | Pulsed-field gradient NMR. |

| Radius of Gyration (Rg) | ~1.7 nm (17 Å) | Molecular Dynamics Simulations.[6][7] |

| 1.75 - 1.82 nm (17.5 - 18.2 Å) | Molecular Dynamics Simulations.[8] | |

| Shape | Spherical to slightly ellipsoidal | SANS and Molecular Dynamics Simulations.[6] |

Experimental Protocols for Characterization of DPC-d38 Micelles

Accurate determination of the physical properties of DPC-d38 micelles is essential for their effective use in research. The following sections provide detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

This compound (DPC-d38)

-

High-purity water (e.g., Milli-Q)

-

Surface tensiometer (with a Wilhelmy plate or du Noüy ring)

-

Precision balance

-

Glassware

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of DPC-d38 in high-purity water (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of DPC-d38 solutions with concentrations spanning the expected CMC (e.g., from 0.1 mM to 5 mM).

-

Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measurement:

-

Measure the surface tension of each DPC-d38 solution, starting from the most dilute to the most concentrated to minimize contamination.

-

Ensure the Wilhelmy plate or du Noüy ring is thoroughly cleaned and dried between measurements.

-

Allow the surface tension reading to stabilize before recording the value.

-

-

Data Analysis:

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This technique utilizes a fluorescent probe that preferentially partitions into the micellar core and a quencher that also resides within the micelle. The quenching of the probe's fluorescence is dependent on the micelle concentration, which can be used to calculate the aggregation number.[11]

Materials:

-

DPC-d38

-

Fluorescent probe (e.g., Pyrene)

-

Quencher (e.g., Cetylpyridinium chloride or Coumarin 153)[11]

-

High-purity water or buffer

-

Spectrofluorometer

-

Volumetric flasks and micropipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., 1 mM Pyrene in a suitable solvent like acetone).

-

Prepare a stock solution of the quencher.

-

Prepare a series of DPC-d38 solutions at a concentration well above the CMC (e.g., 10 mM).

-

Add a small, constant amount of the probe stock solution to each DPC-d38 solution to achieve a final probe concentration in the micromolar range.

-

Create a series of samples with varying quencher concentrations.

-

-

Fluorescence Measurement:

-

Set the excitation and emission wavelengths for the chosen probe (for Pyrene, excitation is typically around 335 nm, and emission is monitored over a range to observe vibronic peaks).

-

Measure the fluorescence intensity of the probe in the absence (I0) and presence (I) of the quencher for each sample.

-

-

Data Analysis:

-

The relationship between fluorescence quenching and quencher concentration can be modeled using the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I0 / I) = [Quencher]micelle / [Micelle]

-

The concentration of micelles ([Micelle]) can be calculated as: [Micelle] = ([DPC-d38]total - CMC) / Nagg

-

By plotting ln(I0 / I) against the total quencher concentration, the aggregation number (Nagg) can be determined from the slope of the resulting linear fit.[11]

-

Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the micelles. These fluctuations are related to the diffusion coefficient of the micelles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

Materials:

-

DPC-d38 solution (at a concentration above the CMC, e.g., 5-10 mM)

-

High-purity water or buffer

-

DLS instrument

-

Cuvettes or measurement cells

Procedure:

-

Sample Preparation:

-

Prepare a DPC-d38 solution in a filtered, dust-free solvent.

-

Filter the solution through a low protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

-

-

Instrument Setup:

-

Set the laser wavelength, scattering angle, and temperature in the DLS software.

-

Allow the sample to equilibrate to the desired temperature within the instrument.

-

-

Measurement:

-

Perform multiple measurements to ensure reproducibility.

-

The instrument's software will generate a correlation function from the intensity fluctuations.

-

-

Data Analysis:

-

The correlation function is analyzed to determine the distribution of diffusion coefficients.

-

The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh): Rh = kBT / (6πηD) where kB is the Boltzmann constant, T is the absolute temperature, η is the viscosity of the solvent, and D is the diffusion coefficient.

-

The software typically provides the z-average diameter and a polydispersity index (PDI) to indicate the size distribution of the micelles.[12]

-

Determination of Size and Shape by Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the size, shape, and internal structure of micelles. By using deuterated DPC-d38 in a deuterated solvent (e.g., D2O), the contrast between the micelles and the solvent can be manipulated to highlight different structural features.

Materials:

-

DPC-d38

-

Deuterium oxide (D2O)

-

Quartz sample cells (e.g., Hellma cells)

-

SANS instrument

Procedure:

-

Sample Preparation:

-

Prepare DPC-d38 solutions at various concentrations in D2O. The use of D2O provides high contrast for the hydrogen-rich micelle core.

-

Transfer the solutions to quartz sample cells of a specific path length (e.g., 1-2 mm).

-

-

Data Acquisition:

-

Mount the sample in the SANS instrument.

-

Acquire scattering data over a range of scattering vectors (q).

-

Also, measure the scattering from the empty cell and the D2O solvent for background subtraction.

-

-

Data Reduction:

-

The raw scattering data is corrected for background scattering, empty cell scattering, and detector efficiency to obtain the scattered intensity I(q) as a function of q.

-

-

Data Analysis:

-

The scattering data is analyzed by fitting it to a mathematical model that describes the shape and size of the micelles.

-

For spherical micelles, a core-shell model is often used, where the core represents the hydrophobic alkyl chains and the shell represents the hydrophilic phosphocholine (B91661) headgroups.

-

The fitting procedure yields parameters such as the core radius, shell thickness, and the scattering length densities of the core, shell, and solvent. From these parameters, the aggregation number can be calculated.

-

The radius of gyration (Rg) can be determined from the low-q region of the scattering curve using the Guinier approximation.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described above.

References

- 1. benchchem.com [benchchem.com]

- 2. netascientific.com [netascientific.com]

- 3. This compound | CAS 130890-78-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. DODECYLPHOSPHORYLCHOLINE-D38 | 130890-78-7 [chemicalbook.com]

- 6. Molecular Dynamics Simulations of a Characteristic DPC Micelle in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 11. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of Dodecylphosphocholine-d38 in Advancing Membrane Protein Research: An In-depth Technical Guide

For Immediate Release

In the intricate world of structural biology and drug development, understanding the architecture and function of membrane proteins is paramount. These proteins, embedded within the cell's lipid bilayer, are central to a myriad of physiological processes and represent a major class of therapeutic targets. However, their hydrophobic nature poses significant challenges for in vitro studies. This technical guide delves into the critical role of Dodecylphosphocholine-d38 (DPC-d38), a deuterated zwitterionic detergent, in overcoming these hurdles, enabling high-resolution structural and functional analyses of membrane proteins.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physicochemical properties of DPC-d38, detailed experimental protocols, and its applications in cutting-edge research methodologies.

Core Properties of this compound: A Quantitative Overview

DPC-d38 is the deuterated form of Dodecylphosphocholine (DPC). The primary advantage of using the deuterated form, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, is the reduction of solvent-related signals, which significantly enhances the clarity of the protein's spectral data.[1] The physicochemical properties of DPC and its deuterated analog are crucial for designing and executing successful experiments. Below is a summary of these key parameters.

| Property | Value (DPC-d38) | Value (DPC) | Conditions | References |

| Molecular Formula | C₁₇D₃₈NO₄P | C₁₇H₃₈NO₄P | - | [2] |

| Molecular Weight | 389.7 g/mol | 351.5 g/mol | - | [2][3] |

| CAS Number | 130890-78-7 | 29557-51-5 | - | [3] |

| Critical MicelleConcentration (CMC) | ~1.5 mM | ~1.0 - 1.5 mM | In aqueous solution/water, 25°C, 50 mM NaCl | [2][4] |

| Aggregation Number | Not explicitly found for d38, but expected to be similar to DPC | 44 ± 5 to 70-80 monomers/micelle | Varies with concentration and ionic strength | [4][5] |

| Melting Point | 247-249 °C (lit.) | Not explicitly found | - | [6][7] |

| Appearance | Crystalline solid | Crystalline solid | - | [2] |

The Significance of DPC-d38 in Membrane Protein Research

DPC's ability to form small, stable micelles that mimic the cell membrane environment makes it an invaluable tool for solubilizing and stabilizing membrane proteins for high-resolution NMR studies.[4] The phosphocholine (B91661) headgroup of DPC resembles the headgroups of natural phospholipids, which aids in maintaining a native-like structure and function of the embedded protein.[4] The rapid tumbling of the relatively small protein-DPC micelle complex in solution is essential for obtaining high-resolution NMR spectra.[4]

Experimental Protocols